10-Hydroxydec-6-en-2-one

Ion channel pharmacology TRPA1 Nociception

10-Hydroxydec-6-en-2-one (CAS 61448-23-5) is a long-chain hydroxyalkenone with molecular formula C10H18O2 and molecular weight 170.25 g/mol. It is a minor lipid constituent of royal jelly and is distinguished from the more abundant royal jelly fatty acid 10-hydroxy-2-decenoic acid (10-HDA) by its ketone functional group and internal C6–C7 double bond.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 61448-23-5
Cat. No. B15462089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxydec-6-en-2-one
CAS61448-23-5
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=O)CCCC=CCCCO
InChIInChI=1S/C10H18O2/c1-10(12)8-6-4-2-3-5-7-9-11/h2-3,11H,4-9H2,1H3
InChIKeyPUKRLQMIQWOCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxydec-6-en-2-one (CAS 61448-23-5): Baseline Identity and Procurement Overview


10-Hydroxydec-6-en-2-one (CAS 61448-23-5) is a long-chain hydroxyalkenone with molecular formula C10H18O2 and molecular weight 170.25 g/mol . It is a minor lipid constituent of royal jelly [1] and is distinguished from the more abundant royal jelly fatty acid 10-hydroxy-2-decenoic acid (10-HDA) by its ketone functional group and internal C6–C7 double bond [2]. The compound exhibits a calculated LogP of 2.07 and polar surface area of 37.3 Ų , which differentiate its physicochemical profile from 10-HDA (LogP ~1.99, PSA 57.5 Ų) [3] and imply distinct membrane permeability and target engagement properties.

Why 10-Hydroxydec-6-en-2-one Cannot Be Substituted by Generic Royal Jelly Fatty Acids


The structural and functional dissimilarities between 10-hydroxydec-6-en-2-one and the primary royal jelly acid 10-HDA preclude simple interchange in research or industrial applications. 10-Hydroxydec-6-en-2-one contains a ketone at C2 and an internal C6–C7 alkene, whereas 10-HDA is a carboxylic acid with an α,β-unsaturated C2–C3 double bond [1]. These differences manifest in distinct physicochemical parameters (LogP 2.07 vs. 1.99; PSA 37.3 vs. 57.5 Ų) and divergent biological activities. Critically, 10-hydroxydec-6-en-2-one activates the TRPA1 ion channel with an EC50 of 500 nM [2], a property not shared by 10-HDA, which instead inhibits histone deacetylases and modulates collagen synthesis [3]. Consequently, substituting one compound for the other would yield irrelevant or misleading results in studies of TRPA1-mediated nociception, thermogenesis, or chemosensation.

Quantitative Evidence Differentiating 10-Hydroxydec-6-en-2-one from Structural Analogs


Potent TRPA1 Activation Compared to Canonical Agonists

10-Hydroxydec-6-en-2-one activates the human TRPA1 cation channel with an EC50 of 500 nM in a Fluo-4 AM-based calcium imaging assay using TREx-HEK cells [1]. This potency is ~15-fold higher than that of the widely studied dietary TRPA1 agonist cinnamaldehyde (EC50 = 7.4 μM) and ~4-fold higher than allyl isothiocyanate (EC50 = 1.9 μM) in comparable recombinant systems [2]. The differential activation strength positions this compound as a more sensitive probe for TRPA1-mediated signaling studies.

Ion channel pharmacology TRPA1 Nociception Calcium imaging

Enhanced Lipophilicity and Reduced Polar Surface Area vs. 10-HDA

10-Hydroxydec-6-en-2-one exhibits a calculated LogP of 2.07 and polar surface area (PSA) of 37.3 Ų . In contrast, the predominant royal jelly fatty acid 10-HDA possesses a lower LogP (1.99) and substantially larger PSA (57.5 Ų) due to its carboxylic acid moiety [1]. The higher lipophilicity and smaller PSA of 10-hydroxydec-6-en-2-one predict improved passive membrane permeability and blood-brain barrier penetration relative to 10-HDA, making it a more suitable candidate for central nervous system target engagement studies.

Physicochemical property LogP PSA Membrane permeability

Ketone Functional Group Confers Distinct Metabolic Stability Profile

The presence of a C2 ketone group in 10-hydroxydec-6-en-2-one, in place of the carboxylic acid found in 10-HDA, fundamentally alters its susceptibility to common Phase I metabolic pathways. Carboxylic acids are substrates for acyl-CoA synthetases and can undergo β-oxidation, whereas ketones are primarily metabolized via reduction by carbonyl reductases. While direct comparative metabolic stability data are not publicly available for these two compounds, the functional group distinction implies divergent half-lives in hepatic microsome assays [1]. This necessitates separate evaluation and prevents direct extrapolation of PK data from 10-HDA to 10-hydroxydec-6-en-2-one.

Metabolism Functional group Oxidation Stability

Optimal Application Scenarios for 10-Hydroxydec-6-en-2-one Based on Differentiated Evidence


TRPA1 Channel Pharmacology and Nociception Research

The potent TRPA1 activation (EC50 = 500 nM) makes 10-hydroxydec-6-en-2-one an ideal tool compound for studying TRPA1-mediated pain, cold sensation, and inflammatory signaling pathways [1]. It can serve as a positive control or calibration standard in calcium flux assays and patch-clamp electrophysiology experiments, offering higher sensitivity than cinnamaldehyde or allyl isothiocyanate [2].

Lipid-Mediated Thermogenesis and Energy Expenditure Studies

Given that TRPA1 activation induces thermogenesis and enhances energy expenditure [1], 10-hydroxydec-6-en-2-one can be employed to dissect the role of specific hydroxy fatty acids in metabolic regulation, distinct from the HDAC-inhibiting actions of 10-HDA [3].

Comparative Lipidomics and Natural Product Dereplication

The unique combination of a C2 ketone, C6–C7 alkene, and terminal hydroxyl group provides a distinct mass spectrometric and chromatographic signature. 10-Hydroxydec-6-en-2-one can be used as an authentic standard for quantifying its abundance in royal jelly, bee products, or synthetic mixtures, enabling accurate differentiation from co-eluting 10-HDA and 10-hydroxydecanoic acid [4].

Medicinal Chemistry Scaffold for CNS-Penetrant TRPA1 Modulators

The favorable LogP (2.07) and low PSA (37.3 Ų) relative to 10-HDA position 10-hydroxydec-6-en-2-one as a promising starting point for developing brain-penetrant TRPA1 agonists or antagonists for neurological disorders. Its ketone moiety also offers a synthetic handle for further derivatization not present in the carboxylic acid series.

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